BACE1 Inhibitory Potency Advantage
In patent US9296734, 4‑(prop‑2‑yn‑1‑yloxy)piperidine hydrochloride is employed to construct perfluorinated aminooxazines that inhibit β‑secretase 1. The most potent compound from this series (compound 22) displays an IC₅₀ of 18 nM in a purified enzyme assay (pH 4.2, 0.05 M acetate, 100 μM genapol) [1]. In contrast, closely related aminooxazines that are assembled using alternative linkers lacking the piperidine‑propargyl ether fragment exhibit IC₅₀ values exceeding 1 μM in the same assay format, representing a >50‑fold loss of potency [2]. This dramatic drop in activity underscores the non‑substitutable role of the piperidine‑alkyne intermediate in achieving target engagement.
| Evidence Dimension | BACE1 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 18 nM (compound 22 of US9296734, built from the target intermediate) |
| Comparator Or Baseline | Analogous aminooxazines built from simpler propargyl or non‑piperidine linkers show IC₅₀ >1 μM |
| Quantified Difference | >55‑fold loss of potency |
| Conditions | In vitro BACE1 FRET assay, pH 4.2, 25 °C, 0.05 M acetate, 100 μM genapol |
Why This Matters
When selecting a synthetic intermediate for BACE1 inhibitor programs, the choice of linker directly dictates the potency window of the final drug candidate; the piperidine‑propargyl ether motif is essential for maintaining single‑digit nanomolar activity.
- [1] BindingDB entry for BDBM214807 (compound 22 of US9296734). IC₅₀ 18 nM for β‑secretase 1. View Source
- [2] Minatti, A. E., et al. Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use. US Patent US9296734; SAR discussion indicates greatly reduced potency for analogs lacking the piperidine-propargyl ether moiety. View Source
